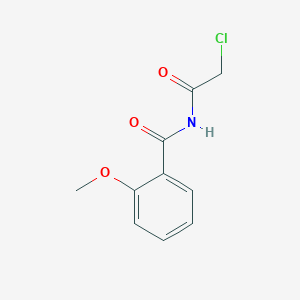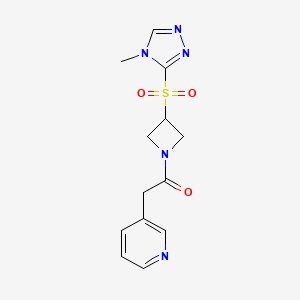
3-Bromo-2-fluoro-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Development
Researchers have explored various synthesis pathways and the development of materials using 3-Bromo-2-fluoro-5-iodobenzonitrile. For instance, Szumigala et al. (2004) detailed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation in generating aryl bromides and chlorides from aryl boronic acids with good to excellent yields (Szumigala et al., 2004). Gopinathan et al. (2009) described an improved synthesis method for a precursor for PET radioligand [18F]SP203, employing a novel synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (Gopinathan et al., 2009).
Chemical Properties and Analysis
Studies have also focused on understanding the chemical properties and analysis of compounds related to 3-Bromo-2-fluoro-5-iodobenzonitrile. Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile and optimized the bromination and hydrolysis conditions, proving the method's suitability for industrial-scale production (Peng-peng, 2013). Jeyavijayan et al. (2018) performed vibrational spectroscopic investigations and DFT computations on 3-bromo-5-fluorobenzonitrile, analyzing the molecular properties and confirming the findings with experimental values (Jeyavijayan et al., 2018).
Application in Medicinal Chemistry
The compound and its derivatives have been utilized in medicinal chemistry research. Wu et al. (2022) reported the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating their potential as valuable building blocks in medicinal chemistry due to the simple synthesis methods and desired functionalities (Wu et al., 2022).
Propiedades
IUPAC Name |
3-bromo-2-fluoro-5-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJLMXWCZEFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-iodobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)
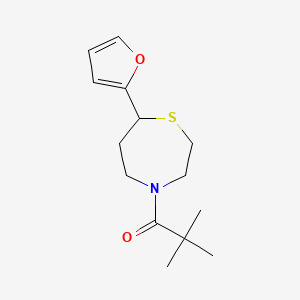
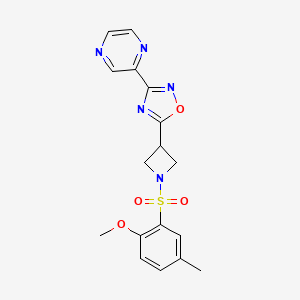



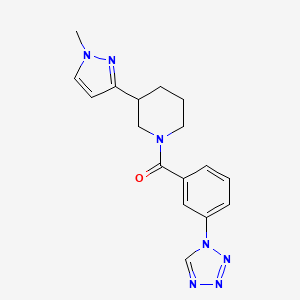


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)
